(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid - 74411-97-5

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

Catalog Number: EVT-346209
CAS Number: 74411-97-5
Molecular Formula: C12H20N2O5
Molecular Weight: 272.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid is a chiral compound frequently employed in organic synthesis, particularly in peptide chemistry. [, , ] This compound serves as a valuable building block for synthesizing more complex molecules, particularly those containing a piperidinone core. [, ] Its significance in scientific research stems from its utility as a versatile intermediate for developing bioactive molecules and peptidomimetics. [, ]

Synthesis Analysis
  • Starting with L-glutamic acid: L-Glutamic acid serves as the chiral starting material for introducing the (S)-stereochemistry at the desired position. []

  • Protection of functional groups: The amino and carboxylic acid groups of L-glutamic acid are protected using suitable protecting groups like tert-butoxycarbonyl (Boc) and benzyl ester, respectively. []

  • Cyclization: The protected glutamic acid derivative undergoes cyclization to form the piperidinone ring. []

  • Deprotection and alkylation: After the formation of the piperidinone ring, the protecting groups are selectively removed. The resulting amine is then alkylated with a suitable reagent, such as bromoacetic acid, to introduce the acetic acid side chain. []

  • Final deprotection: The synthesis concludes with the removal of any remaining protecting groups, yielding the target compound, (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid. []

Molecular Structure Analysis
  • Amide bond formation: The carboxylic acid group readily undergoes coupling reactions with amines using coupling reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), yielding amides. [, ] This reaction is particularly relevant in peptide synthesis. []

  • Boc deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA), liberating the free amine for further functionalization. [, ]

  • Reduction of the carbonyl group: The carbonyl group in the piperidinone ring can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4). []

Applications
  • Peptide Synthesis: It serves as a valuable building block for synthesizing peptides, particularly those incorporating the piperidinone moiety into their backbone. [, , ]

  • Development of Peptidomimetics: The structural features of this compound, mimicking natural peptides, make it useful in developing peptidomimetics, which are synthetic molecules that imitate the biological activity of peptides. []

  • Medicinal Chemistry Research: (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid is a key intermediate in synthesizing bioactive molecules with potential therapeutic applications. [, ] Researchers have utilized it to create compounds with reported anti-HIV activity and those targeting angiotensin-converting enzymes. [, ]

tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate

  • Compound Description: This compound is a chiral lactam-constrained amino acid characterized by a six-membered ring backbone. It features isopropyl and tert-butyl ester side chains. []
  • Relevance: This compound shares a similar core structure with (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, both containing a 2-oxopiperidine ring. The key difference lies in the substituents attached to the nitrogen atom of the piperidine ring and the side chain at the 2-position. While (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid possesses a tert-butoxycarbonylamino group and an acetic acid side chain, this related compound has a bis(tert-butoxycarbonyl)amino group and a 3-methylbutanoic acid tert-butyl ester side chain. []

trans-Myristic Acid 3-tert-Butoxycarbonylamino-2-oxopiperidin-5-yl Ester

  • Compound Description: This compound is a derivative of 3-amino-5-hydroxy-piperidin-2-one. It features a long-chain myristic acid esterified to the 5-position of the piperidine ring and a tert-butoxycarbonyl protecting group on the amine at the 3-position. []
  • Relevance: Both this compound and (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid share a 2-oxopiperidine ring with a tert-butoxycarbonylamino substituent at the 3-position. The primary difference lies in the substituent at the 5-position of the piperidine ring. In this related compound, it's a myristic acid ester, whereas in (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, the 5-position is unsubstituted. []

(S)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic Acid (ATAA)

  • Relevance: While structurally distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, both compounds belong to the class of constrained amino acids. (S)-ATAA incorporates a 3-hydroxyisoxazole ring, while (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid features a 2-oxopiperidine ring. Both compounds are of interest for their potential to influence biological targets, particularly as amino acid analogues. []

(R)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic Acid (ATAA)

  • Compound Description: (R)-ATAA, the other enantiomer of the racemic mixture ATAA, displays antagonist activity against NMDA and AMPA receptors. This specific enantiomer exhibits a Ki of 75 ± 5 μM and 57 ± 1 μM against NMDA and AMPA receptors, respectively. []
  • Relevance: Similar to its enantiomer (S)-ATAA, (R)-ATAA, while structurally distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, shares the commonality of being a constrained amino acid. This highlights the potential of modifying amino acid structures to achieve specific biological activities. []

1,2,3-Tri(N-tert-butoxycarbonylamino)propylphosphonate

  • Compound Description: This compound represents a class of molecules with all possible isomers synthesized from diethyl [N-(1-phenylethyl)]-1-benzylamino-2,3-epiiminopropylphosphonates. They serve as valuable intermediates in the synthesis of various biologically active compounds. []
  • Relevance: This compound and (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid both utilize tert-butoxycarbonyl (Boc) groups for amine protection. While their core structures differ, the shared use of this common protecting group highlights a similarity in synthetic strategies for these types of molecules. []

3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride (BisP4)

  • Compound Description: BisP4 is a bispidinone derivative found to exhibit cytotoxic effects on various pancreatic cancer cell lines in vitro. It induces apoptosis, leading to cell death. []
  • Relevance: This compound, although structurally distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, shares the characteristic of being a complex, multicyclic molecule with potential biological activity. The presence of amino acid-like moieties in BisP4 suggests a potential for interacting with biological targets, similar to the potential of constrained amino acids like (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid. []

Boc-NHCH(CH2Ph)CH(OH)CH2CH(CH2Ph)CO-Xaa-Phe-NH2 (9-11)

  • Compound Description: These represent a series of twelve pseudotetrapeptides containing a hydroxyethylene isostere replacement of a peptide bond. They are designed as potential inhibitors of aspartic proteinases. The "Xaa" represents variable amino acid residues (Gln, Glu(OBzl), or Ile) within the peptide sequence. []
  • Relevance: Similar to (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, these compounds showcase the incorporation of a Boc-protected amine. This further emphasizes the prevalence of Boc as a protecting group in the synthesis of peptides and amino acid analogues. Although their structures and targets differ, the shared use of Boc signifies common ground in synthetic approaches for potentially bioactive molecules. []
  • Compound Description: This compound is a key intermediate in the synthesis of Amprenavir, an HIV protease inhibitor. []
  • Relevance: This compound, although structurally different from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, shares the characteristic of containing a carbamate moiety. This highlights a similarity in certain structural elements used in medicinal chemistry and the development of bioactive compounds. []

Erythro- and Threo-amino-(3′-hydroxy-4′,5′-dihydro-isoxazol-5′-yl)-acetic Acids

  • Compound Description: These compounds represent two enantiomeric pairs synthesized as potential glutamate receptor modulators. The specific pharmacological profile (agonist or antagonist) and receptor selectivity (AMPA, KA, NMDA, or mGluR) depend on the absolute configuration of the two stereogenic centers in each molecule. []
  • Relevance: The erythro and threo isomers, while distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid in structure, exemplify the critical role of stereochemistry in biological activity. This emphasizes that even small changes in three-dimensional structure can drastically alter the way a compound interacts with biological targets. []

8-(N,N-Dimethylaminonaphthalen-1-yl)acetic Acid tert-Butyl Ester

  • Compound Description: This compound was used as a model to study the impact of a peri-dimethylamino substituent on the rate of proton transfer at the α-carbon position in potassium deuteroxide solutions. []
  • Relevance: Although structurally different from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, this compound highlights the concept of using model compounds to understand chemical reactivity. This approach can be valuable in drug design, where understanding the influence of substituents on a molecule's properties is crucial. []

1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133)

  • Compound Description: LC15-0133 is a dipeptidyl peptidase-4 inhibitor under investigation as a potential therapeutic for diabetes. Its metabolism in rat liver microsomes includes C-demethylation, a relatively uncommon metabolic transformation. []
  • Relevance: LC15-0133 exemplifies the diversity of structures that can exhibit biological activity. While structurally dissimilar to (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, it underscores the importance of understanding metabolic pathways and potential biotransformations during drug development. []

12. [D-Phe6,13ψ14,CH2-N,Tac14]BN-(6-14) (RC-3950-II) * Compound Description: This compound is a potent bombesin (BN) antagonist modified with a reduced peptide bond and incorporating D-Phe and Tac (thiazolidine-4-carboxylic acid) at specific positions. []* Relevance: Although structurally distinct from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, RC-3950-II highlights the approach of designing peptide analogues with modified backbones (reduced peptide bond) and incorporating specific amino acid residues to achieve potent and selective antagonism of peptide receptors. This approach can inspire the development of similar strategies for targeting other peptide receptors with constrained amino acid derivatives. []

  • Compound Description: This compound is an N-acetylcysteine (NAC) conjugate of valproic acid (VPA), a drug used to treat epilepsy and bipolar disorder. It is formed as a detoxification product of reactive metabolites generated during VPA metabolism. []
  • Relevance: While this compound doesn't share a direct structural resemblance to (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, it highlights the body's strategy to detoxify reactive metabolites through conjugation with glutathione and subsequent metabolism to NAC conjugates. This knowledge is crucial when assessing the safety profile of drug candidates, including constrained amino acid derivatives like (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, and predicting their potential metabolic fate and toxicity. []

[Trp27]β-Endorphin

  • Compound Description: This synthetic analog of human β-endorphin has a tryptophan residue replacing the naturally occurring tyrosine at position 27. This modification results in a significant increase in analgesic potency compared to the native peptide. []
  • Relevance: The [Trp27]β-endorphin analog, while structurally unrelated to (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, emphasizes the potential of amino acid substitutions in enhancing biological activity. This strategy of single amino acid replacement, resulting in improved potency, showcases a fundamental principle in peptide-based drug design. []

4-(N)-Docosahexaenoyl 2′,2′-Difluorodeoxycytidine (DHA-dFdC)

  • Compound Description: DHA-dFdC is a synthetic compound where docosahexaenoic acid (DHA) is conjugated to the anticancer drug gemcitabine (dFdC). This modification aims to improve the drug's efficacy and pharmacokinetic properties. []
  • Relevance: DHA-dFdC exemplifies the strategy of conjugating a bioactive molecule with a lipid or fatty acid to enhance its delivery and therapeutic efficacy. While structurally different from (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, it highlights an approach to potentially improve the properties of therapeutic molecules. []

Properties

CAS Number

74411-97-5

Product Name

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid

Molecular Formula

C12H20N2O5

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m0/s1

InChI Key

GLPLDJICXMMSBB-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.